2,4-difluoro-5-methylpyridine
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Overview
Description
2,4-Difluoro-5-methylpyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. One common method is the direct fluorination using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the aromatic ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and alkoxides in polar solvents under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Scientific Research Applications
2,4-Difluoro-5-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved efficacy .
Comparison with Similar Compounds
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-5-methylpyridine
- 2,4-Difluoropyridine
- 2,5-Difluoropyridine
Comparison: 2,4-Difluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This arrangement can influence the compound’s reactivity, stability, and biological activity compared to other fluorinated pyridines .
Properties
CAS No. |
1227502-70-6 |
---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
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